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Compound of Interest

Compound Name: Kefiran

Cat. No.: B608327

Application Notes: Kefiran in Edible Films for Food
Packaging

Introduction

Kefiran, a water-soluble exopolysaccharide produced by the microorganisms in kefir grains,
has garnered significant attention for its application in biodegradable and edible films for food
packaging.[1] Composed of approximately equal amounts of D-glucose and D-galactose, this
biopolymer exhibits several desirable properties, including biocompatibility, biodegradability,
and non-toxicity.[2][3][4] Kefiran's inherent film-forming ability, coupled with its potential
antimicrobial and antioxidant properties, positions it as a promising alternative to conventional
synthetic packaging materials.[5][6] These films can act as a barrier to moisture and gases,
prevent microbial growth, and carry functional ingredients, thereby extending the shelf-life and
maintaining the quality of food products.[4][7]

The development of kefiran-based films often involves the incorporation of plasticizers, such
as glycerol or sorbitol, to overcome the native brittleness of the polysaccharide and improve
flexibility.[3][7][8] Furthermore, the functional properties of these films can be enhanced by
integrating bioactive compounds like plant extracts or essential oils, creating active packaging
systems that contribute to food preservation.[9]
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The functional properties of kefiran films are highly dependent on their formulation, particularly
the concentration of kefiran, the type and amount of plasticizer, and the incorporation of other
active compounds.

Table 1: Mechanical Properties of Kefiran-Based Edible Films
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Tensile
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Table 2: Barrier and Physicochemical Properties of Kefiran-Based Edible Films

Water Vapor o .
. . L Antimicrobial/
Formulation Permeability Solubility in L
. Antioxidant Source(s)
Details (WVP) Water .
Activity
(g/m-s-Pa)
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Experimental Protocols

Protocol 1: Preparation of Kefiran Edible Films (Solvent
Casting Method)

This protocol describes a general method for preparing kefiran-based edible films.

Materials:

Kefiran powder

Distilled water

Glycerol (or other plasticizer)

Bioactive compounds (e.g., plant extracts, essential oils) (optional)
Magnetic stirrer with hot plate

Beakers

Petri dishes or Teflon plates

Drying oven or controlled environment chamber

Procedure:

Dissolution: Prepare a kefiran solution (e.g., 1-3% w/v) by dissolving the required amount of
kefiran powder in distilled water. Heat the solution to approximately 80°C under constant
stirring until the powder is fully dissolved.[12]

Plasticizer Addition: Add a plasticizer, such as glycerol, to the solution. The concentration is
typically calculated based on the dry weight of the kefiran (e.g., 7.5% to 35% w/w).[2][7] Stir
until the glycerol is homogeneously mixed.

Incorporation of Actives (Optional): If creating an active film, add the desired bioactive
compound (e.g., grape pomace extract at 0.5-1.5%) to the film-forming solution and stir until
fully dispersed.[9]
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» Degassing: Cool the solution slightly and, if necessary, place it in a vacuum desiccator or use
a sonicator bath to remove any air bubbles, which can cause defects in the film.

e Casting: Pour a specific volume of the film-forming solution onto a level casting surface, such
as a glass Petri dish or a Teflon plate, to ensure uniform thickness.[13]

» Drying: Dry the cast solution in an oven or a controlled environment chamber at a specific
temperature (e.g., 45°C) until the solvent has completely evaporated and a solid film is
formed.[13]

o Conditioning: Carefully peel the film from the casting surface and store it in a desiccator with
a controlled relative humidity (e.g., 50% RH) for at least 48 hours before characterization to
standardize the moisture content.

Protocol 2: Characterization of Mechanical Properties

This protocol is based on the ASTM D882 standard method for measuring the tensile
properties of thin plastic sheeting.[14][15]

Equipment:

o Universal Testing Machine (UTM) or Texture Analyzer with tensile grips[16]
o Calipers or micrometer

» Scissors or film cutter

Procedure:

o Sample Preparation: Cut the conditioned films into rectangular strips of specific dimensions
(e.g., 25 mm width x 125 mm length).[15]

e Thickness Measurement: Measure the thickness of each strip at several points along its
length using a micrometer and calculate the average.

e Instrument Setup: Set the initial grip separation on the UTM (e.g., 100 mm) and the
crosshead speed (e.g., 50 mm/min).[15]
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e Measurement: Mount a film strip securely between the grips. Start the test, pulling the film at
the set speed until it breaks. The instrument will record the force and elongation throughout
the test.

o Data Analysis: From the resulting stress-strain curve, calculate the Tensile Strength (TS) as
the maximum stress the film can withstand and the Elongation at Break (EB) as the
percentage change in length at the point of fracture.[17] At least three replicates should be
tested for each film formulation.

Protocol 3: Determination of Water Vapor Permeability
(WVP)

This protocol is adapted from the ASTM E96/E96M gravimetric method.[18]

Equipment:

Permeability cups (e.g., Payne permeability cups)

Analytical balance (accurate to 0.0001 g)

Desiccator containing a saturated salt solution (to maintain a specific relative humidity, RH)
or silica gel (for 0% RH)

Circular film cutter

Sealing material (e.qg., silicone sealant or wax)
Procedure:

o Sample Preparation: Cut circular film samples that are slightly larger than the opening of the
permeability cups. Measure the thickness of each sample.

o Cup Preparation: Place 10-15 mL of distilled water inside the permeability cup to maintain
100% RH.

o Assembly: Place the film sample over the cup's opening, ensuring it is flat and wrinkle-free.
Seal the film to the cup's rim using sealant to prevent any vapor leakage.
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o Equilibration: Place the assembled cups in a desiccator with a controlled RH (e.g., 50% RH
using a saturated magnesium nitrate solution) and temperature.

» Measurement: Weigh the cups at regular intervals (e.g., every 1-2 hours) over a period of 24
hours. Record the weight change over time.

 Calculation: Plot the weight loss versus time. The slope of the linear portion of this graph
represents the water vapor transmission rate (WVTR). Calculate the WVP using the following
formula, taking into account the film thickness, the area of the film exposed, and the water
vapor partial pressure difference across the film.[18][19]

Visualizations
Experimental Workflow
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Caption: Experimental workflow for developing and testing kefiran-based edible films.
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Caption: Logical relationships between formulation components and final film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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